N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOWKDKTZKAPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents such as halides or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides or thiophenes.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can engage in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
Heterocyclic Benzamide Derivatives
- JNK3 Inhibitors (): Compounds like 13 and 14 (imidazole-pyridine-benzamide hybrids) differ in their heterocyclic systems (imidazole vs. thiophene) and substituents (acrylamido/propionamido vs. cyanothiophene).
- Pyrimidinone-Based Inhibitors (): Compound 30 (3-(methylthio)benzamide) and 32 (4-(methoxymethoxy)benzamide) highlight the importance of substituent positioning. The para-methylthio group in the target compound may confer distinct electronic effects compared to meta-substituted analogs .
B. Thiazole/Thiazolidinone Derivatives () :
- Compound 50 (thiazol-2-yl benzamide) and 4a (thiazol-2-amine benzamide) replace the thiophene ring with thiazole, altering electronic properties and hydrogen-bonding capacity. The 3-cyano group in the target compound may enhance electrophilicity compared to bromophenyl or morpholinomethyl substituents .
- Thiazolidinone derivatives (e.g., 17–20 in ) incorporate a 4-oxo-thiazolidin-2-ylidene scaffold but retain benzamide and methylthio groups, suggesting shared synthetic strategies .
C. Phthalimide and Thioether Dianhydride Precursors () :
Physicochemical Properties
- Melting Points : Analogous compounds (e.g., 4a , 17–20 ) melt between 200–220°C, suggesting the target compound has similar thermal stability .
- Spectroscopic Data: NMR (¹H/¹³C) and MS would confirm the methylthio (δ ~2.5 ppm for S-CH₃) and cyano groups (IR ~2200 cm⁻¹), as seen in , and 10 .
Data Table: Key Comparisons
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its unique structure features a benzamide moiety linked to a thiophene ring substituted with a cyano group. This structural configuration is significant for its biological interactions and potential therapeutic applications.
Histone Deacetylase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to the treatment of various cancers and other diseases associated with epigenetic modifications.
- Mechanism of Action : The compound's structural features may enhance its binding affinity to HDACs, thereby modulating gene expression involved in cell proliferation and apoptosis.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties . By inhibiting HDACs, it can promote the expression of tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells. This potential makes it a candidate for further pharmacological studies targeting cancer therapies .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a summary table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-cyanothiophen-2-yl)benzamide | Benzamide + cyano group | Histone deacetylase inhibitor |
| 5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | Triazole ring | HSP90 inhibitor |
| N-(4-fluorophenyl)-2-(methylthio)benzamide | Fluorinated phenyl group | Potential anticancer activity |
| N-[4-(chloromethyl)phenyl]benzamide | Chloromethyl substitution | Antimicrobial properties |
This comparison highlights the distinctiveness of this compound in its specific structural components and potential applications in cancer therapy.
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity through various experimental approaches:
- In Vitro Studies : Cell-based assays have demonstrated that this compound effectively inhibits HDAC activity, leading to increased acetylation levels in histones, which correlates with enhanced expression of tumor suppressor genes .
- Animal Models : Preclinical studies using mouse models have shown promising results where treatment with this compound resulted in reduced tumor growth rates compared to control groups .
Q & A
Q. What strategies improve aqueous solubility without compromising activity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at the benzamide para-position. Formulate as nanoparticles (PLGA encapsulation) or co-crystals with succinic acid. Measure solubility via shake-flask method (UV-Vis) and confirm bioactivity retention in cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
